DIETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE
Overview
Description
DIETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE is an organic compound that belongs to the class of isophthalates It is characterized by the presence of a pyridylcarbonyl group attached to an amino isophthalate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE typically involves the reaction of diethyl 5-aminoisophthalate with 4-pyridylcarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
DIETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridylcarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
DIETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE involves its interaction with specific molecular targets. The pyridylcarbonyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
DIETHYL 5-AMINOISOPHTHALATE: Similar in structure but lacks the pyridylcarbonyl group.
DIMETHYL 5-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]ISOPHTHALATE: Contains a different substituent on the amino group.
DIMETHYL 5-[(2-THIENYLCARBONYL)AMINO]ISOPHTHALATE: Contains a thiophene ring instead of a pyridine ring.
Uniqueness
DIETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE is unique due to the presence of the pyridylcarbonyl group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with other similar compounds, making it valuable for certain applications.
Properties
IUPAC Name |
diethyl 5-(pyridine-4-carbonylamino)benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-3-24-17(22)13-9-14(18(23)25-4-2)11-15(10-13)20-16(21)12-5-7-19-8-6-12/h5-11H,3-4H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBCVLSADHAHAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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